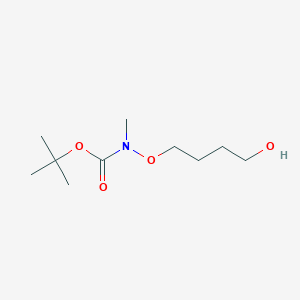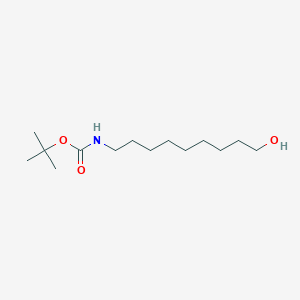
1-(3-Chlorophenyl)-4-methylpentan-2-one
Descripción general
Descripción
1-(3-Chlorophenyl)-4-methylpentan-2-one, commonly referred to as CPMP, is a chemical compound belonging to the class of organic compounds known as ketones. It is an important intermediate in the synthesis of a variety of drugs and other compounds. CPMP has a wide range of applications in various fields, including medicine, chemical synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Forensic Science: Substance Identification
“1-(3-Chlorophenyl)-4-methylpentan-2-one” is utilized in forensic science for the identification of substances. It serves as a reference compound in chromatographic and spectroscopic methods, aiding in the detection and analysis of related compounds in seized materials .
Pharmacology: Psychoactive Substance Analysis
In pharmacological research, this compound is of interest due to its structural similarity to psychoactive substances. It’s used to study the pharmacokinetics and metabolic pathways of new psychoactive substances that produce stimulant and hallucinogenic effects .
Chemical Sensors: Biomimetic Interaction Mechanism
The compound’s unique structure allows for its use in the development of chemical sensors. These sensors can detect specific biomimetic interactions, which are crucial for identifying “legal ecstasy” and other psychoactive substances in forensic applications .
Material Science: Supramolecular Chemistry
Researchers employ “1-(3-Chlorophenyl)-4-methylpentan-2-one” in material science, particularly in supramolecular chemistry, to create complex structures with specific properties. These structures can be used for selective recognition in sensor technologies .
Analytical Chemistry: Method Development
Analytical chemists use this compound to develop and refine analytical methods, such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). These methods are essential for the qualitative and quantitative analysis of various substances .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine, have been found to interact with the human 5-ht 2c receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin pathway . Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in this pathway can lead to various psychiatric disorders.
Pharmacokinetics
The metabolism of such compounds often involves oxidation and conjugation reactions, which facilitate their excretion .
Action Environment
The action, efficacy, and stability of 1-(3-Chlorophenyl)-4-methylpentan-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution. Similarly, the presence of other drugs can affect its metabolism and excretion, leading to drug-drug interactions .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRTYCXBZFMBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)

![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)


![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)
![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
